molecular formula C7H15NO2 B1469940 3-Ethoxy-4-methoxypyrrolidine CAS No. 2090186-79-9

3-Ethoxy-4-methoxypyrrolidine

Cat. No. B1469940
M. Wt: 145.2 g/mol
InChI Key: MQOUJXIXNQJZEE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as 3-Ethoxy-4-methoxypyrrolidine, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives .


Molecular Structure Analysis

3-Ethoxy-4-methoxypyrrolidine is an organic compound with a molecular formula of C7H13NO2. The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Chemical Reactions Analysis

The pyrrolidine ring and its derivatives, including 3-Ethoxy-4-methoxypyrrolidine, have been used widely by medicinal chemists due to their ability to efficiently explore the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Synthesis and Chemical Properties

  • E,Z-Isomers Synthesis : 3-Ethoxy-4,4,4-trifluorobut-2-enenitrile, a compound related to 3-Ethoxy-4-methoxypyrrolidine, was synthesized using the Wittig reaction. This process also involved stereospecific 1,3-dipolar cycloaddition, leading to E- and Z-isomers of 4-cyano-3-ethoxy-3-trifluoromethyl-1-methylpyrrolidine (Volkonskii, Peregudov, Strelkova, & Kagramanov, 2018).

  • Photochemical Properties : Bis[(1-methylpyrrolidin-2-yl)methoxy] [phthalocyaninato] silicon, a derivative of 3-Ethoxy-4-methoxypyrrolidine, demonstrated efficient DNA binding activity and potential as a DNA-targeting agent in photodynamic therapy (Uslan & Sesalan, 2013).

Pharmaceutical and Medicinal Chemistry

  • Chemoenzymatic Synthesis : The chemoenzymatic enantioselective synthesis of (3S,4S)-3-methoxy-4-methylaminopyrrolidine, a key intermediate for a quinolone antitumor compound, showcases the pharmaceutical relevance of 3-Ethoxy-4-methoxypyrrolidine derivatives (Kamal, Shaik, Sandbhor, Malik, & Kaga, 2004).

Synthetic Chemistry Applications

  • Syntheses of Pyrrole Derivatives : 3-Ethoxy-2-methylpropenal, a compound related to 3-Ethoxy-4-methoxypyrrolidine, was used in synthesizing 3-methylpyrrole, indicating its utility in creating structurally diverse pyrroles (Cornforth & Ming-hui, 1990).

  • Antimicrobial Activities : The study on 8-Ethoxycoumarin derivatives, related to 3-Ethoxy-4-methoxypyrrolidine, revealed their potential in antimicrobial activities, suggesting similar applications for 3-Ethoxy-4-methoxypyrrolidine (Mohamed et al., 2012).

Safety And Hazards

The safety data sheet for similar compounds like ®-3-Methoxypyrrolidine indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-ethoxy-4-methoxypyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-3-10-7-5-8-4-6(7)9-2/h6-8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQOUJXIXNQJZEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CNCC1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-4-methoxypyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethoxy-4-methoxypyrrolidine
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3-Ethoxy-4-methoxypyrrolidine
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3-Ethoxy-4-methoxypyrrolidine
Reactant of Route 4
3-Ethoxy-4-methoxypyrrolidine
Reactant of Route 5
3-Ethoxy-4-methoxypyrrolidine
Reactant of Route 6
3-Ethoxy-4-methoxypyrrolidine

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